Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside
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Overview
Description
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is a complex carbohydrate derivative used primarily in proteomics research. It has a molecular formula of C16H24O7 and a molecular weight of 328.36
Preparation Methods
The synthesis of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside typically involves the protection of hydroxyl groups in the sugar molecule to prevent interference during chemical transformations. The synthetic route often includes the reaction of carbohydrates with aldehydes or ketones in the presence of catalysts, such as Lewis acids . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is widely used in scientific research, particularly in:
Chemistry: It serves as a model compound for studying glycosylation and carbohydrate chemistry.
Biology: Researchers use it to investigate the role of glycosylation in cellular processes.
Industry: This compound is used in the synthesis of complex carbohydrates and glycosides for various industrial applications
Mechanism of Action
The mechanism of action of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside involves its interaction with specific enzymes and proteins involved in glycosylation. It acts as an inhibitor or substrate in these biochemical pathways, affecting the glycosylation process and thereby influencing cellular functions.
Comparison with Similar Compounds
Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside can be compared with other similar compounds, such as:
Benzyl 4,6-O-benzylidene-β-D-glucopyranoside: This compound is also used in carbohydrate chemistry and has similar protective groups.
3-O-benzyl-1,2-O-isopropylidene-xylopentadialdose: Known for its antibacterial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the particular glycosylation pathways it influences, making it a valuable tool in both research and industrial applications.
Biological Activity
Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside (CAS: 105592-29-8) is a glycoside compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24O7
- Molecular Weight : 340.37 g/mol
- Purity : Minimum 95% by HPLC
- Storage Conditions : Store at -20°C for long-term storage
Anti-inflammatory and Analgesic Effects
A study on α-D-ribofuranose derivatives revealed promising anti-inflammatory and analgesic effects. Compounds derived from similar structures exhibited significant inhibition of paw edema in animal models and demonstrated central and peripheral analgesic activities. For example, one derivative showed an 82.6% reduction in paw edema at a dose of 100 mg/kg, suggesting potential therapeutic applications for pain management and inflammation control .
Study on Related Compounds
- Objective : To evaluate the analgesic and anti-inflammatory properties of synthesized α-D-ribofuranose derivatives.
- Methodology : The study involved synthesizing various derivatives through benzylation and acetylation reactions, followed by pharmacological evaluation using standard in vitro and in vivo assays.
- Findings :
The biological activity of Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside can be attributed to its ability to interact with biological membranes and modulate cellular signaling pathways. The presence of the isopropylidene group may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
Summary Table of Biological Activities
Properties
IUPAC Name |
(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCQBMVUWJKAQL-XFHWEBQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747118 |
Source
|
Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105592-29-8 |
Source
|
Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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